Comparative LogP Analysis: Lipophilicity Distinction Between 2-Bromo-4-isopropylphenol and Its Para-Bromo Isomer
The calculated octanol-water partition coefficient (logP) for 2-bromo-4-isopropylphenol is 3.68, while its positional isomer 4-bromo-2-isopropylphenol (CAS 26307-50-6) exhibits a substantially lower logP of 3.28 [1]. This difference of 0.40 logP units represents a measurable distinction in lipophilicity that would be expected to influence membrane permeability and bioavailability according to established QSAR principles for phenolic antimicrobials [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.68 |
| Comparator Or Baseline | 4-Bromo-2-isopropylphenol (CAS 26307-50-6): logP = 3.28 |
| Quantified Difference | ΔlogP = +0.40 (target compound is more lipophilic) |
| Conditions | Calculated/in silico logP values |
Why This Matters
Higher logP correlates with enhanced membrane penetration potential, which is a critical selection criterion when prioritizing phenolic building blocks for antimicrobial screening programs or for applications requiring improved bioavailability.
- [1] ChemBase. 2-Bromo-4-isopropylphenol. LogP = 3.68. Accessed 2026. View Source
- [2] Schultz, T.W.; Riggin, G.W. Predictive correlations for the toxicity of alkyl- and halogen-substituted phenols. Toxicol. Lett. 1985, 25, 1, 47–54. View Source
